

Application Notes and Protocols for the Synthesis of pGlu-Serpinin

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Compound of Interest

Compound Name: *Serpinin*

Cat. No.: *B15599143*

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Introduction

pGlu-**serpinin** is a 23-amino acid neuropeptide derived from the C-terminus of Chromogranin A (CgA).[1][2] It is characterized by an N-terminal pyroglutamic acid (pGlu), a modification that confers enhanced stability against aminopeptidases. pGlu-**serpinin** has garnered significant interest within the research and drug development communities due to its diverse biological activities. Notably, it exhibits potent anti-apoptotic effects in neuronal cells and cardiomyocytes, offering potential therapeutic avenues for neurodegenerative diseases and cardiac injury.[3][4] Furthermore, pGlu-**serpinin** has been shown to modulate cardiac contractility through a β 1-adrenergic receptor-mediated signaling pathway.[5]

These application notes provide a detailed protocol for the chemical synthesis of pGlu-**serpinin** using Fmoc-based solid-phase peptide synthesis (SPPS), a widely adopted methodology for producing synthetic peptides.[6] Additionally, protocols for the purification and characterization of the synthetic peptide are described. The presented data on the biological activity of pGlu-**serpinin** will aid researchers in designing and interpreting their own studies.

Data Presentation

Table 1: Physicochemical Properties of pGlu-Serpinin

Property	Value
Amino Acid Sequence	pGlu-Glu-Leu-Glu-Ser-Leu-Ser-Ala-Ile-Glu-Ala-Glu-Leu-Glu-Lys-Val-Ala-His-Gln-Leu-Gln-Ala-Leu
Molecular Formula	C111H183N29O38
Molecular Weight	2531.8 g/mol
Isoelectric Point (pI)	4.1
Grand Average of Hydropathicity (GRAVY)	-0.135

Table 2: Quantitative Data on the Anti-Apoptotic Activity of pGlu-Serpinin

Cell Type	Apoptotic Stimulus	pGlu-Serpinin Concentration	Effect	Reference
AtT-20 pituitary cells	50 μ M Hydrogen Peroxide	0.1 nM	Significant inhibition of cell death	[3]
AtT-20 pituitary cells	50 μ M Hydrogen Peroxide	1 nM	Significant inhibition of cell death	[3]
Cultured rat cerebral cortical neurons	Hydrogen Peroxide	10 nM	Prevention of ROS-induced cell death	[3]
H9c2 cardiac myoblasts	Hypoxia/Reoxygenation	Not specified	Protection against cell death	[4]

Table 3: Quantitative Data on the Cardioprotective and Inotropic Effects of pGlu-Serpinin

Experimental Model	Parameter Measured	pGlu-Serpinin Concentration	Effect	Reference
Langendorff perfused rat heart	Left Ventricular Developed Pressure (LVDevP)	1 nM - 165 nM	Dose-dependent positive inotropic effect	[5]
Langendorff perfused rat heart	Infarct Size (IS)	Not specified	Significant reduction in IS in both normotensive and hypertensive hearts	[4]
WKY and SHR rat hearts (Ischemia/Reperfusion)	Left Ventricular Developed Pressure (LVDevP)	Not specified	Significant increase in post-ischemic LVDevP	[4]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of pGlu-Serpinin

This protocol outlines the manual synthesis of pGlu-**serpinin** on a 0.1 mmol scale using a standard Fmoc/tBu strategy.

Materials:

- Fmoc-Rink Amide MBHA resin
- Fmoc-protected amino acids with acid-labile side-chain protecting groups (e.g., tBu for Glu, Ser; Trt for Gln, His; Boc for Lys)
- Fmoc-pGlu-OH
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Dichloromethane (DCM), peptide synthesis grade

- Piperidine, 20% (v/v) in DMF
- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure®
- Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
- Cold diethyl ether
- Solid-phase synthesis vessel
- Shaker

Procedure:

- Resin Swelling: Swell 0.1 mmol of Fmoc-Rink Amide MBHA resin in DMF for 1 hour in the synthesis vessel.
- Fmoc Deprotection:
 - Drain the DMF.
 - Add 20% piperidine in DMF to the resin and shake for 5 minutes.
 - Drain the solution.
 - Add fresh 20% piperidine in DMF and shake for 15 minutes.
 - Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
- Amino Acid Coupling:
 - Dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of OxymaPure® in DMF.
 - Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.
 - Add the activated amino acid solution to the deprotected resin.

- Shake for 2 hours at room temperature.
- To ensure complete coupling, perform a Kaiser test. If the test is positive, repeat the coupling step.
- Wash the resin with DMF (5 times) and DCM (3 times).
- Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, starting from the C-terminus (Leu) and proceeding to the N-terminus. For the final coupling step, use Fmoc-pGlu-OH.
- Final Fmoc Deprotection: After coupling the final amino acid (Fmoc-pGlu-OH), perform a final deprotection step (step 2).
- Resin Washing and Drying: Wash the peptide-resin with DMF (5 times), DCM (5 times), and methanol (3 times). Dry the resin under vacuum for at least 2 hours.

Protocol 2: Cleavage and Deprotection

Caution: Perform this procedure in a well-ventilated fume hood.

- Place the dried peptide-resin in a cleavage vessel.
- Add 10 mL of the cleavage cocktail to the resin.
- Shake the mixture at room temperature for 3 hours.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
- Precipitate the crude peptide by adding the filtrate to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether.
- Centrifuge the mixture at 4000 rpm for 10 minutes.
- Decant the ether and wash the peptide pellet with cold diethyl ether twice.
- Dry the crude peptide pellet under a stream of nitrogen.

Protocol 3: Purification by Reverse-Phase HPLC (RP-HPLC)

Instrumentation and Materials:

- Preparative RP-HPLC system with a UV detector
- C18 column (e.g., 10 μm particle size, 250 x 21.2 mm)
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
- Lyophilizer

Procedure:

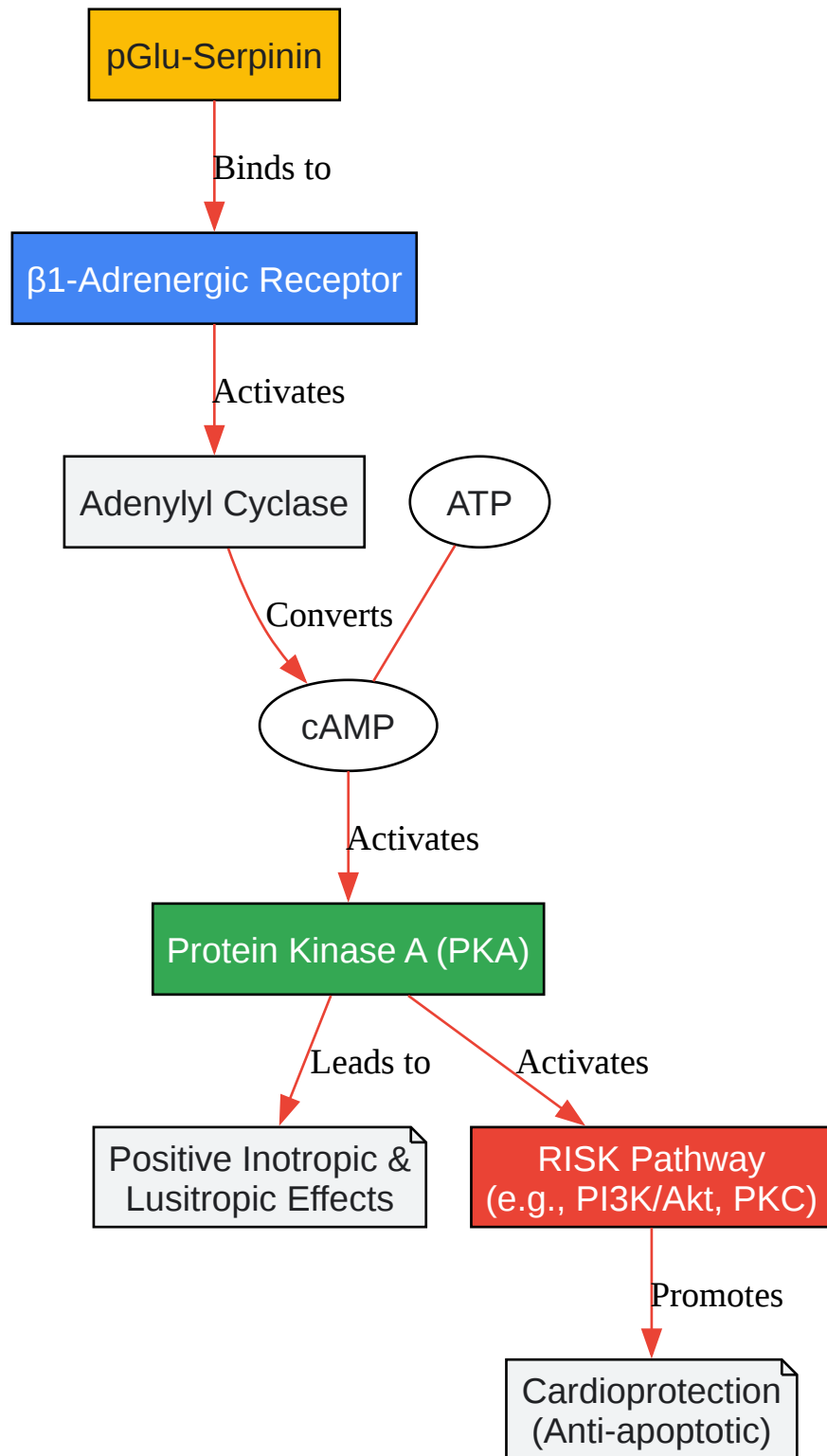
- Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.
- Purification:
 - Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
 - Inject the dissolved crude peptide onto the column.
 - Elute the peptide using a linear gradient of 5% to 65% Mobile Phase B over 60 minutes at a flow rate of 15 mL/min.
 - Monitor the elution profile at 220 nm.
- Fraction Collection: Collect fractions corresponding to the major peak.
- Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.
- Lyophilization: Pool the fractions with >95% purity and lyophilize to obtain the final purified pGlu-**serpinin** as a white powder.

Mandatory Visualization



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Caption: Workflow for the solid-phase synthesis of pGlu-serpinin.



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